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A Technical Guide to the Early Research and Discovery of a Novel Bcl-xL Inhibitor

This technical guide provides an in-depth overview of the foundational preclinical and early

clinical research on UBX1325 (foselutoclax), a first-in-class senolytic agent developed by

UNITY Biotechnology for the treatment of age-related eye diseases. This document is intended

for researchers, scientists, and drug development professionals interested in the mechanism of

action, experimental validation, and initial human safety and efficacy data of this novel

therapeutic.

Introduction: The Rationale for Senolytics in
Ophthalmology
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the

pathogenesis of age-related diseases, including diabetic macular edema (DME) and wet age-

related macular degeneration (wet AMD).[1][2][3] Senescent cells accumulate in diseased

tissues and contribute to a chronic, sterile inflammatory environment through the secretion of a

complex mixture of pro-inflammatory cytokines, chemokines, and extracellular matrix-degrading

proteases, collectively known as the senescence-associated secretory phenotype (SASP).[4] In

the retina, this process is thought to drive vascular leakage, inflammation, and pathological

neovascularization, key hallmarks of DME and wet AMD.[4][5]

UBX1325 is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-

xL), an anti-apoptotic protein that is critical for the survival of senescent cells.[6][7][8] By
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inhibiting Bcl-xL, UBX1325 selectively induces apoptosis in senescent cells, thereby aiming to

eliminate the source of chronic inflammation and pathological signaling in the retina.[5][8][9]

This targeted approach represents a novel therapeutic strategy, moving beyond the

management of downstream effects, such as with anti-VEGF therapies, to potentially modify

the underlying disease process.

Mechanism of Action: Targeting Senescent Cells via
Bcl-xL Inhibition
The core of UBX1325's mechanism lies in the selective targeting of a vulnerability of senescent

cells. These cells, while resistant to apoptosis from various insults, become dependent on pro-

survival pathways, including the Bcl-2 family of proteins, for their continued existence. Bcl-xL, in

particular, is upregulated in many senescent cell types and acts by sequestering pro-apoptotic

proteins like Bax and Bak, preventing the initiation of the intrinsic apoptotic cascade.

UBX1325 disrupts this survival mechanism by binding to the BH3-binding groove of Bcl-xL,

displacing pro-apoptotic proteins. This leads to the activation of Bax and Bak, mitochondrial

outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase

activation, culminating in the apoptotic death of the senescent cell.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10861950?utm_src=pdf-body
https://iovs.arvojournals.org/article.aspx?articleid=2783266
https://clinicaltrials.gov/study/NCT04537884
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736607/
https://www.benchchem.com/product/b10861950?utm_src=pdf-body
https://www.benchchem.com/product/b10861950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UBX1325 Mechanism of Action

Senescent Cell

Therapeutic Intervention

Bcl-xL

Bax/Bak

Inhibits

Mitochondrial Outer
Membrane Permeabilization

Induces

Cytochrome c
Release

Caspase
Activation

Apoptosis

UBX1325

Inhibits

Click to download full resolution via product page

UBX1325 selectively inhibits Bcl-xL, leading to apoptosis in senescent cells.
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Preclinical Research: Validation in the Oxygen-
Induced Retinopathy (OIR) Model
The initial preclinical validation of UBX1325's therapeutic concept was conducted using the

well-established oxygen-induced retinopathy (OIR) mouse model. This model mimics key

aspects of proliferative retinopathies like DME and wet AMD, including a vaso-obliterative

phase followed by a proliferative phase with pathological neovascularization.

Experimental Protocol: Oxygen-Induced Retinopathy
(OIR) Mouse Model

Animal Model: C57BL/6J mouse pups.

Induction of OIR: On postnatal day 7 (P7), mouse pups and their nursing dam are exposed

to a hyperoxic environment (75% oxygen) for 5 days. This leads to the cessation of normal

retinal vessel development and vaso-obliteration in the central retina.

Induction of Neovascularization: On P12, the mice are returned to room air (normoxia). The

resulting relative hypoxia in the avascular retina triggers an overproduction of pro-angiogenic

factors, leading to pathological retinal neovascularization that peaks around P17.

Intervention: A single intravitreal injection of UBX1325 was administered.

Assessment of Retinal Vasculature: At P17, the retinal vasculature was visualized and

quantified. A common method involves cardiac perfusion with fluorescein-labeled dextran

(FITC-dextran) followed by the preparation of retinal flatmounts.

Quantitative Analysis: Key parameters quantified using imaging software (e.g., ImageJ)

include:

Avascular Area: The area of the central retina devoid of blood vessels.

Neovascularization Area: The area of pathological new blood vessel growth, often

appearing as tufts on the retinal surface.

Vascular Density: The density of the capillary network in different zones of the retina.
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Preclinical Findings
In preclinical OIR studies, a single intravitreal injection of UBX1325 demonstrated significant

therapeutic effects:

Reduction in Pathological Neovascularization: UBX1325 treatment led to a significant

decrease in the area of neovascular tufts compared to vehicle-treated controls.

Promotion of Healthy Vascular Regeneration: Notably, alongside the reduction in

pathological neovascularization, UBX1325 promoted the regrowth of healthy blood vessels

into the avascular areas of the retina. This is a key differentiator from anti-VEGF therapies,

which can inhibit both pathological and physiological vascularization.

Reduction in Vascular Leakage: UBX1325 was also shown to reduce retinal vascular

leakage, a critical factor in the development of macular edema.

Evidence of Senescence Clearance: Immunohistochemical analysis of retinal tissue from the

OIR model showed an increase in markers of cellular senescence, such as p16INK4a and

senescence-associated β-galactosidase (SA-β-gal), in the areas of neovascularization.

Treatment with UBX1325 was associated with a reduction in these markers, consistent with

its proposed mechanism of action.
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Workflow of the preclinical oxygen-induced retinopathy (OIR) mouse model.
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Early Clinical Research: Phase 1 Trial in DME and
Wet AMD
Following the promising preclinical results, UBX1325 advanced into a Phase 1, first-in-human,

open-label, single ascending dose clinical trial (NCT04537884) to evaluate its safety,

tolerability, and preliminary efficacy in patients with advanced DME or wet AMD.[1][9][10]

Experimental Protocol: Phase 1 Clinical Trial
(NCT04537884)

Study Design: A Phase 1, open-label, single ascending dose study.[1][9][10]

Patient Population: Patients with advanced DME or wet AMD for whom anti-VEGF therapy

was no longer considered beneficial.[10][11]

Dosing: A single intravitreal injection of UBX1325 was administered in escalating dose

cohorts.[1][9] The initial cohorts received doses of 0.5, 1, 5, and 10 µg.[1][9]

Primary Objective: To assess the safety and tolerability of a single intravitreal injection of

UBX1325.

Key Assessments:

Safety: Incidence of dose-limiting toxicities and treatment-emergent adverse events.

Efficacy (Exploratory):

Best-Corrected Visual Acuity (BCVA) measured in Early Treatment Diabetic Retinopathy

Study (ETDRS) letters.

Central Subfield Thickness (CST) measured by spectral-domain optical coherence

tomography (SD-OCT).

Presence of subretinal and intraretinal fluid (SRF/IRF) on SD-OCT.

Follow-up: Patients were followed for 24 weeks post-injection.[1][9]
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Phase 1 Clinical Findings
The Phase 1 study demonstrated a favorable safety profile and encouraging signs of clinical

activity for UBX1325.

Safety and Tolerability: A single intravitreal injection of UBX1325 was well-tolerated at all doses

tested.[1][10][11] There were no dose-limiting toxicities, and no evidence of significant

intraocular inflammation, infection, or hemorrhage.[1]

Efficacy Outcomes: The tables below summarize the key efficacy findings from the Phase 1

trial.

Best-Corrected Visual Acuity (BCVA) - DME

Patients

Timepoint Observation

Week 12
6 out of 8 patients showed an improvement in

BCVA.[1]

Week 24
5 out of 8 patients showed an improvement in

BCVA.[1]

Week 24 62.5% of patients gained ≥5 ETDRS letters.[1]

Week 24 50% of patients gained ≥10 ETDRS letters.[1]

Central Subfield Thickness (CST) and

Rescue Medication - DME Patients

Timepoint Observation

Through Week 24 CST remained stable in most patients.[1]

Through Week 24
62.5% of patients did not require rescue anti-

VEGF medication.[1]
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Best-Corrected Visual Acuity (BCVA) - Wet

AMD Patients

Timepoint Observation

Week 4
7 out of 10 evaluable patients showed improved

visual acuity.[1]

Week 12
5 out of 10 evaluable patients showed improved

visual acuity.[1]

Central Subfield Thickness (CST) and

Rescue Medication - Wet AMD Patients

Timepoint Observation

Through Week 12 CST remained stable.[1]

Through Week 12
80% of patients did not require rescue anti-

VEGF medication.[1]

A reduction in subretinal and intraretinal fluid

was also observed.[1]

Conclusion and Future Directions
The early research and discovery of UBX1325 have established a strong foundation for its

development as a novel senolytic therapy for retinal diseases. The preclinical data provided a

clear mechanistic rationale and demonstrated proof-of-concept in a relevant disease model.

The subsequent Phase 1 clinical trial in patients with advanced DME and wet AMD provided

critical evidence of a favorable safety profile and encouraging signs of durable improvements in

vision and retinal structure following a single injection. These findings have supported the

progression of UBX1325 into later-stage clinical development to further evaluate its efficacy

and potential as a transformative treatment for patients with these sight-threatening conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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